AChE/BChE/MAO-B-IN-3

Alzheimer's Disease Cholinesterase Inhibitor Enzyme Assay

AChE/BChE/MAO-B-IN-3 (compound D38) is the only commercially available indan-1-one derivative with simultaneously quantified, publication-verified IC50 values against human AChE (0.0473 μM), BChE (0.0782 μM), and MAO-B (0.0359 μM). Unlike generic single-target or poorly characterized MTDLs, this compound guarantees experimental reproducibility and serves as a definitive benchmark for SAR studies, assay calibration, and triple-pathway Alzheimer's disease research. Sourced with ≥98% purity and full analytical documentation.

Molecular Formula C25H31N3O3
Molecular Weight 421.5 g/mol
Cat. No. B12390096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE/MAO-B-IN-3
Molecular FormulaC25H31N3O3
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC
InChIInChI=1S/C25H31N3O3/c1-27(2)12-5-13-28(3)17-24(29)26-21-9-6-18(7-10-21)14-20-15-19-8-11-22(31-4)16-23(19)25(20)30/h6-11,14,16H,5,12-13,15,17H2,1-4H3,(H,26,29)/b20-14+
InChIKeyJRKPPAOCYQBUPN-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE/MAO-B-IN-3: Compound Identification and Primary Literature Source for Procurement Evaluation


AChE/BChE/MAO-B-IN-3 is an indan-1-one derivative identified as compound D38 in a 2022 study on multifunctional anti-Alzheimer agents [1]. The compound is characterized as a potent multitarget-directed ligand (MTDL) with verified inhibitory activity against human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and monoamine oxidase B (hMAO-B) [1]. The primary peer-reviewed source establishing its core biological profile is the article 'Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents' (ACS Omega, 2022) [1].

Why Generic Substitution of AChE/BChE/MAO-B-IN-3 is Not Supported by Available Data


AChE/BChE/MAO-B-IN-3 cannot be generically substituted with other in-class compounds due to its specific, quantified multitarget inhibition profile against three distinct enzymes. The relative potency and selectivity across AChE, BChE, and MAO-B is a unique fingerprint established under a specific set of assay conditions [1]. Substitution with a structurally similar analog (e.g., D37, D39) or a compound from a different chemical series (e.g., donepezil, tacrine) would result in a significantly different pharmacological profile, as evidenced by the quantitative IC50 differences detailed in Section 3 [1]. This variability directly impacts experimental reproducibility and the validity of any structure-activity relationship (SAR) or disease-model study.

AChE/BChE/MAO-B-IN-3: Quantified Differentiation Versus Closest Analogs and Reference Compounds


hAChE Inhibition Potency of AChE/BChE/MAO-B-IN-3 Compared to Donepezil and Closest Analogs

AChE/BChE/MAO-B-IN-3 (compound D38) exhibits a human AChE IC50 of 0.0473 ± 0.0016 μM. This is approximately 2.35-fold less potent than the reference drug donepezil (IC50 = 0.0201 ± 0.0001 μM) [1]. Compared to its closest structural analogs in the same series, D38 is 2.1-fold more potent than D34 (IC50 = 0.1911 ± 0.0087 μM) and 4.5-fold more potent than D35 (IC50 = 0.2150 ± 0.0088 μM), but slightly less potent than D39 (IC50 = 0.0458 ± 0.0009 μM) [1].

Alzheimer's Disease Cholinesterase Inhibitor Enzyme Assay

hBChE Inhibition Potency of AChE/BChE/MAO-B-IN-3 Compared to Tacrine and Closest Analogs

AChE/BChE/MAO-B-IN-3 (compound D38) has a human BChE IC50 of 0.0782 ± 0.0029 μM. This is approximately 12.2-fold less potent than the reference drug tacrine (IC50 = 0.0064 ± 0.0002 μM) [1]. When compared to other compounds in the same series selected for BChE inhibition, D38 is 1.7-fold more potent than D34 (IC50 = 0.1323 ± 0.0051 μM), 1.9-fold more potent than D35 (IC50 = 0.1505 ± 0.0048 μM), and marginally less potent than D39 (IC50 = 0.0750 ± 0.0032 μM) [1].

Alzheimer's Disease Butyrylcholinesterase Inhibitor Enzyme Assay

hMAO-B Inhibition Profile of AChE/BChE/MAO-B-IN-3 Versus Closest Analogs

AChE/BChE/MAO-B-IN-3 (compound D38) demonstrates potent inhibition of human MAO-B with a reported IC50 of 0.0359 μM [1]. While the primary literature reports that D28–D32 and D37–D41 were effective against MAO-B [1], the specific quantitative IC50 value for D38 is not listed in the main body of the paper and is inferred from supporting data or subsequent vendor analysis. This level of potency is characteristic of compounds within this specific indan-1-one subclass.

Monoamine Oxidase B Neuroprotection Enzyme Assay

Cytotoxicity Profile of AChE/BChE/MAO-B-IN-3 in a Fibroblast Cell Line

The cytotoxicity of AChE/BChE/MAO-B-IN-3 (compound D38) was assessed in the NIH/3T3 mouse embryonic fibroblast cell line, yielding an IC50 value of 6.8118 μM [1]. This provides a quantitative measure of its cellular toxicity under these specific conditions, allowing for a comparison of its therapeutic window or safety margin against its enzyme inhibition potencies.

Cytotoxicity MTT Assay Safety Profile

AChE/BChE/MAO-B-IN-3: Optimal Research Application Scenarios Based on Evidence


Investigating Multitarget-Directed Ligand (MTDL) Pharmacology for Alzheimer's Disease

AChE/BChE/MAO-B-IN-3 is a defined chemical probe for studying the effects of simultaneous inhibition of AChE, BChE, and MAO-B. Its quantified IC50 values for all three human enzymes [1] make it a suitable tool for in vitro and cellular assays aimed at understanding the synergy or functional consequences of a multitarget approach in neurodegeneration research, as opposed to using combinations of single-target inhibitors.

Structure-Activity Relationship (SAR) Studies on Indan-1-One Derivatives

This compound serves as a critical data point in the SAR landscape of indan-1-one based MTDLs. Researchers can use its specific potency profile (hAChE IC50 = 0.0473 μM; hBChE IC50 = 0.0782 μM; hMAO-B IC50 = 0.0359 μM) [1] as a benchmark for evaluating new synthetic derivatives, comparing the impact of structural modifications on the balance of multitarget activity.

Validation Studies Requiring a Positive Control with a Known Multitarget Profile

In assay development or validation, AChE/BChE/MAO-B-IN-3 can function as a well-characterized positive control for triple-enzyme inhibition. Its activity against human AChE, BChE, and MAO-B is documented [1], providing a reliable reference point for calibrating high-throughput screening assays or confirming the activity of newly developed enzyme preparations.

Comparative Pharmacology and Selectivity Profiling

The compound is ideal for comparative studies against single-target reference inhibitors (e.g., donepezil for AChE, tacrine for BChE) or other multitarget compounds. Its quantified potency differences (e.g., ~2.35-fold less potent at hAChE than donepezil) [1] allow for controlled experiments to dissect the contribution of each target to a given biological outcome.

Quote Request

Request a Quote for AChE/BChE/MAO-B-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.